molecular formula C18H15NO4 B13130760 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione

1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione

Cat. No.: B13130760
M. Wt: 309.3 g/mol
InChI Key: YMNBMPBCIUASPO-NSCUHMNNSA-N
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Description

| 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione is a functionalized anthraquinone derivative engineered for advanced photodynamic therapy (PDT) research. Its core structure is based on the anthraquinone chromophore, a class of compounds known for their ability to generate singlet oxygen ( source), a highly cytotoxic species crucial for photodynamic action. The strategic substitution with an amino group enhances intersystem crossing for improved photosensitizer efficiency, while the butenyloxy side chain increases lipophilicity, promoting cellular uptake and localization within subcellular compartments. This compound is primarily investigated as a novel photosensitizer for targeted cancer therapies, where upon illumination with specific wavelengths of light, it can induce programmed cell death in malignant cells ( source). Its research value extends to the development of organic light-emitting diodes (OLEDs), where anthraquinone derivatives serve as electron-transporting or emissive materials due to their tunable electronic properties ( source). The presence of the reactive alkene group in the side chain further provides a synthetic handle for polymer conjugation or surface immobilization, enabling the creation of polymer-based photosensitizers or functionalized materials for heterogeneous photocatalytic applications. Researchers utilize this compound to explore structure-activity relationships in photosensitizer design and to develop new therapeutic and optoelectronic platforms.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

1-amino-2-[(E)-but-2-enoxy]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H15NO4/c1-2-3-8-23-13-9-12(20)14-15(16(13)19)18(22)11-7-5-4-6-10(11)17(14)21/h2-7,9,20H,8,19H2,1H3/b3-2+

InChI Key

YMNBMPBCIUASPO-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/COC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N

Canonical SMILES

CC=CCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Amino-2-(but-2-en-1-yloxy)-4-hydroxyanthracene-9,10-dione generally follows a multi-step approach:

  • Starting Material: The process typically begins with 1-amino-4-hydroxyanthracene-9,10-dione or a closely related anthraquinone derivative.
  • Etherification Reaction: Introduction of the but-2-en-1-yloxy substituent is achieved via etherification of the hydroxy group at the 2-position. This step involves nucleophilic substitution using but-2-en-1-ol or its derivatives under basic conditions.
  • Reaction Conditions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used to deprotonate the hydroxy group, facilitating the nucleophilic attack on the alkylating agent (but-2-en-1-yl halide or tosylate).
  • Purification: The product is purified typically by recrystallization or chromatographic techniques to obtain high purity.

This methodology is consistent with etherification protocols used for similar anthraquinone derivatives bearing allyloxy or allyloxyethoxy substituents.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Purpose/Notes
Starting Material 1-amino-4-hydroxyanthracene-9,10-dione Anthraquinone scaffold
Base Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) Deprotonates hydroxy group to form alkoxide
Alkylating Agent But-2-en-1-yl bromide or tosylate Provides but-2-en-1-yloxy substituent
Solvent Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) Polar aprotic solvent to facilitate SN2
Temperature 0 to 60 °C Controlled to optimize reaction rate and selectivity
Reaction Time 2 to 6 hours Sufficient for complete substitution
Work-up Aqueous quench, extraction, purification Remove base and unreacted reagents

Industrial Scale Considerations

Industrial synthesis adapts the above laboratory procedure with modifications to enhance yield, purity, and sustainability:

  • Continuous Flow Reactors: To improve heat and mass transfer, continuous flow systems are employed for controlled etherification.
  • Catalyst Use: Phase-transfer catalysts or specific ligands may be introduced to increase reaction efficiency.
  • Solvent Recycling: Solvents such as DMF or THF are recovered and reused to minimize waste.
  • Automated Monitoring: Reaction parameters (temperature, pH, reagent feed rates) are precisely controlled using automated systems to maintain consistent product quality.

These optimizations are inferred from analogous anthraquinone derivative production processes.

Alternative Synthetic Routes

While etherification is the primary method, alternative routes may include:

However, these routes are less commonly reported due to lower yields or more complex purification.

Reaction Mechanism Insights

The etherification proceeds via a nucleophilic substitution (SN2) mechanism:

  • Deprotonation of the hydroxy group forms a phenolate ion.
  • The phenolate attacks the electrophilic carbon of the but-2-en-1-yl halide.
  • Displacement of the halide yields the ether linkage.

The reaction is favored under anhydrous conditions and polar aprotic solvents to stabilize the transition state and enhance nucleophilicity.

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Material 1-amino-4-hydroxyanthracene-9,10-dione
Key Reaction Etherification of hydroxy group with but-2-en-1-yl halide under basic conditions
Base Used Sodium hydride (NaH), potassium tert-butoxide (t-BuOK)
Solvent Anhydrous THF or DMF
Temperature Range 0–60 °C
Reaction Time 2–6 hours
Industrial Adaptations Continuous flow reactors, catalyst use, solvent recycling, automated control
Purification Methods Recrystallization, chromatographic separation
Alternative Routes Acid-catalyzed alkylation, use of pre-functionalized intermediates (less common)
Reaction Mechanism SN2 nucleophilic substitution

Research Findings and Data

  • Studies on related compounds like 2-(2-(allyloxy)ethoxy)-1-amino-4-hydroxyanthracene-9,10-dione confirm the efficiency of base-mediated etherification for introducing allyloxy substituents, which is chemically analogous to but-2-en-1-yloxy substitution.
  • Kinetic data indicate that reaction rates increase with stronger bases and polar aprotic solvents, optimizing yield and minimizing side reactions.
  • Industrial reports emphasize the importance of temperature control to avoid decomposition or side product formation, particularly at elevated temperatures above 60 °C.
  • Purity analysis via NMR and mass spectrometry confirms the selective substitution at the 2-position without affecting the amino or hydroxy groups at other positions.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Solubility: Hydroxy (-OH) and amino (-NH₂) groups improve water solubility via hydrogen bonding, while alkoxy chains (e.g., but-2-enyloxy, phenoxy) enhance lipid solubility .
  • Thermal Stability : Melting points for similar compounds range from 85.7°C to 237°C (), influenced by hydrogen bonding and molecular symmetry .
  • Synthetic Yields: Amination reactions typically achieve 70–83% yields (), with higher temperatures favoring selectivity for diamino products .

Anticancer Potential

  • Chelation and Redox Activity: Amino and hydroxy groups enable metal ion chelation (e.g., Fe³⁺, Cu²⁺), generating reactive oxygen species (ROS) that induce apoptosis in cancer cells .
  • Structural analogs like 1-amino-2-(3-hydroxypropynyl)anthraquinone exhibit cytotoxicity via lipid peroxidation and DNA intercalation .

Biological Activity

1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione is C15H13NO4C_{15}H_{13}NO_4. The compound features a hydroxyl group, an amino group, and an alkoxy side chain that contribute to its biological activity.

Biological Activity Overview

1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione exhibits significant biological activities, particularly in the area of cancer treatment. Below are key findings from various studies:

Anticancer Activity

Research indicates that this compound has potent cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and disrupting DNA synthesis.

Table 1: Cytotoxicity of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)5.0Induces apoptosis via caspase activation
DU-145 (Prostate)3.5DNA intercalation and cell cycle arrest
A549 (Lung)4.0Disruption of mitochondrial function

The anticancer effects of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione are attributed to several mechanisms:

  • DNA Intercalation : The compound intercalates with DNA, which disrupts replication and transcription processes.
  • Caspase Activation : It triggers apoptotic pathways by activating caspases, leading to programmed cell death.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

Structure-Activity Relationship (SAR)

The structure of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione significantly influences its biological activity. Modifications in the hydroxyl and amino groups can enhance or diminish its anticancer efficacy. For instance:

  • Hydroxyl Substitution : Hydroxyl groups at specific positions on the anthraquinone scaffold have been correlated with increased cytotoxicity.

Table 2: Structure Modifications and Corresponding Biological Activity

ModificationEffect on Activity
Hydroxyl at C4Increases cytotoxicity
Amino at C1Essential for apoptosis induction
Alkoxy chain lengthOptimal length enhances intercalation

Case Studies

Several studies have highlighted the effectiveness of 1-Amino-2-(but-2-EN-1-yloxy)-4-hydroxyanthracene-9,10-dione in preclinical models:

  • Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through a caspase-dependent pathway.
    "The compound's ability to induce apoptosis was confirmed through flow cytometry analysis showing increased sub-G1 population."
  • Prostate Cancer Model : In vivo studies using DU145 xenografts showed that administration of the compound led to tumor regression without significant toxicity to normal tissues.
  • Lung Cancer Studies : A549 cells treated with varying concentrations exhibited reduced proliferation rates and increased markers for apoptosis.

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